![molecular formula C10H22ClNO2 B13182453 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-(propan-2-yloxy)ethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(Propan-2-yloxy)ethoxy]piperidine: This compound lacks the hydrochloride group and may have different solubility and reactivity properties.
2-(Propan-2-yloxy)ethanol: This compound is a precursor in the synthesis of this compound and has different chemical properties
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C10H22ClNO2 |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
4-(2-propan-2-yloxyethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2)12-7-8-13-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H |
Clave InChI |
ZJNJGPNTSFJYQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOC1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


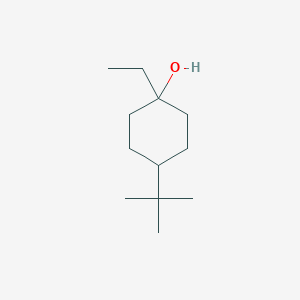
![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
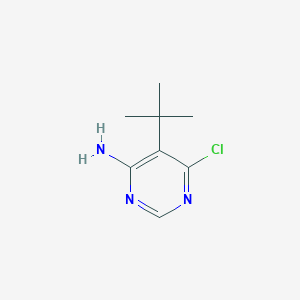
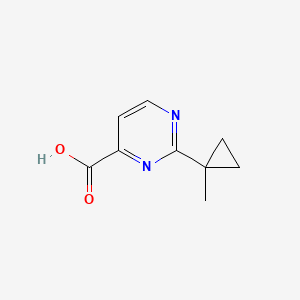
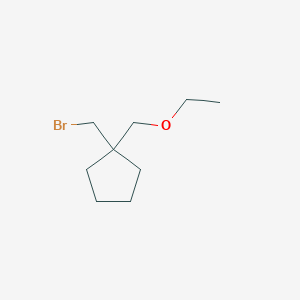
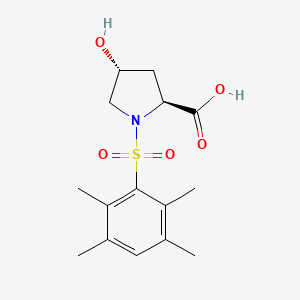
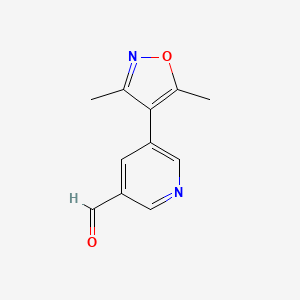
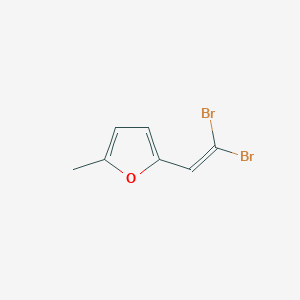


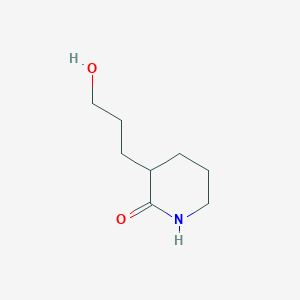
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)

![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
